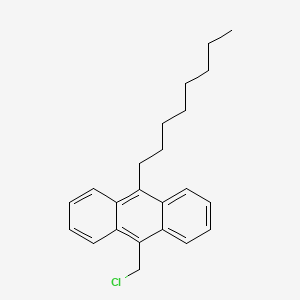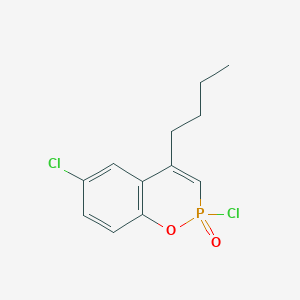
1,1'-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is an organic compound with the molecular formula C16H17Cl It is characterized by the presence of a chloro-substituted propane chain linked to two benzene rings
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents such as ethanol or water at elevated temperatures.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetone.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Major Products:
Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
科学研究应用
1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene has several applications in scientific research:
作用机制
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the benzene rings can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity .
相似化合物的比较
1,2-Dichloro-2-methylpropane: Similar in structure but with two chloro groups on the propane chain.
1,3-Dichloro-2-methylpropane: Another structural isomer with chloro groups at different positions.
1-Chloro-2-methylpropene: Contains a double bond, making it more reactive in certain types of reactions.
Uniqueness: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is unique due to its specific arrangement of the chloro group and benzene rings, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
832151-67-4 |
|---|---|
分子式 |
C16H17Cl |
分子量 |
244.76 g/mol |
IUPAC 名称 |
(2-chloro-2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H17Cl/c1-16(17,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI 键 |
AZHBUDXBWRPIBE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)

![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)


![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)




![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
